molecular formula C30H29N3O5 B10877574 2-(2-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione

2-(2-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B10877574
M. Wt: 511.6 g/mol
InChI Key: VQWKECUTFIPKKY-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(3,4-Diethoxyphenethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core linked to an isoindole-dione moiety through an ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(3,4-Diethoxyphenethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions The initial step often includes the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(3,4-Diethoxyphenethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2-{2-[3-(3,4-Diethoxyphenethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[3-(3,4-Diethoxyphenethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivatives: These compounds share the isoindole-dione core and exhibit similar biological activities.

    3,4-Dihydroquinazolinone Derivatives: These compounds have a similar quinazolinone core and are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 2-{2-[3-(3,4-Diethoxyphenethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione lies in its specific structural features, such as the diethoxyphenethyl group and the ethyl bridge linking the quinazolinone and isoindole-dione moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C30H29N3O5

Molecular Weight

511.6 g/mol

IUPAC Name

2-[2-[3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C30H29N3O5/c1-3-37-25-14-13-20(19-26(25)38-4-2)15-17-32-27(31-24-12-8-7-11-23(24)30(32)36)16-18-33-28(34)21-9-5-6-10-22(21)29(33)35/h5-14,19H,3-4,15-18H2,1-2H3

InChI Key

VQWKECUTFIPKKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O)OCC

Origin of Product

United States

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